

Application Note: Strategic Utilization of 4-Hydroxyoctanamide Intermediates in Epogymnolactam Synthesis

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Compound of Interest

Compound Name: 4-Hydroxyoctanamide

CAS No.: 57753-50-1

Cat. No.: B14620600

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Executive Summary & Technical Context[1][2][3][4][5][6][7]

(+)-Epogymnolactam is a novel autophagy inducer isolated from the mycelial culture of *Gymnopus* sp.[1][2][3][4] Its structure is unique, existing as a dynamic tautomeric mixture between a bicyclic hemiaminal (the lactam form) and an open-chain epoxy-keto-amide.

For the synthetic chemist, the challenge lies not in the final cyclization, but in the precise installation of the **4-hydroxyoctanamide** core. This intermediate serves as the "linchpin" molecule. It contains the necessary chirality at C4 to direct the final stereochemical configuration and the amide functionality required for the spontaneous ring closure upon oxidation.

Scope of this Note: This guide details the conversion of the epoxy-ester precursor to the 4-hydroxy-2,3-epoxyoctanamide intermediate (via ammonolysis) and its subsequent oxidative cyclization to (+)-epogymnolactam.

Structural Logic & Retrosynthetic Analysis

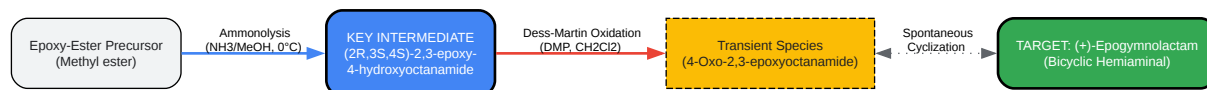
To understand the protocol, one must understand the instability of the target. Epogymnolactam is a "chameleon" molecule.

- Form A (Major): (1R,5S)-4-butyl-4-hydroxy-3-aza-6-oxa-bicyclo[3.1.0]hexan-2-one.[1]
- Form B (Minor): (2R,3S)-3-pentanoyloxirane-2-carboxamide.[1]

The synthetic strategy relies on constructing the open-chain 4-hydroxy intermediate. Once the C4 alcohol is oxidized to a ketone, the molecule spontaneously cyclizes via the amide nitrogen attacking the newly formed ketone, creating the bicyclic lactam.

Pathway Visualization

The following diagram illustrates the critical transition from the linear **4-hydroxyoctanamide** derivative to the bicyclic target.



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Figure 1: The synthetic logic flow. The stable 4-hydroxy intermediate is the last isolable species before the dynamic equilibrium of the target is established.

Detailed Experimental Protocols

These protocols are derived from the first total synthesis established by Okado et al. (Hokkaido University).

Protocol A: Generation of the 4-Hydroxyoctanamide Intermediate

Objective: Convert the methyl ester precursor to the primary amide without affecting the sensitive epoxide ring.

- Starting Material: Methyl (2R,3S,4S)-2,3-epoxy-4-hydroxyoctanoate (or benzyl analog).
- Reagents: Ammonia (NH₃) in Methanol (MeOH).[3]

Step-by-Step Methodology:

- Preparation: Dissolve the starting epoxy-ester (1.0 equiv) in anhydrous Methanol (0.1 M concentration).
- Cooling: Cool the reaction vessel to 0 °C using an ice/water bath.
 - Critical Insight: Low temperature is mandatory to prevent nucleophilic attack of ammonia on the epoxide ring (which would open the ring and form an undesired amine).
- Ammonolysis: Bubble anhydrous NH₃ gas into the solution or add a saturated solution of NH₃ in MeOH.
- Monitoring: Stir the mixture at 0 °C. Monitor via TLC (Target R_f will be lower than the ester due to increased polarity of the amide).
- Work-up: Once conversion is complete (typically < 2 hours), concentrate the mixture in vacuo at low temperature (< 30 °C).
- Purification: The crude amide is often pure enough for the next step. If necessary, purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Expected Outcome:

- Yield: >95% (Quantitative conversion is common).
- Appearance: Colorless oil or white solid.
- Validation: ¹H NMR should show the disappearance of the methyl ester singlet (~3.7 ppm) and appearance of broad amide protons (~5.5–6.5 ppm).

Protocol B: Oxidative Cyclization to (+)-Epogymnolactam

Objective: Oxidize the C4-hydroxyl group to a ketone. The resulting 4-oxo-amide will spontaneously cyclize to form the hemiaminal target.

- Reagents: Dess-Martin Periodinane (DMP), Dichloromethane (CH_2Cl_2), Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$), Sodium Bicarbonate (NaHCO_3).

Step-by-Step Methodology:

- Solvation: Dissolve the **4-hydroxyoctanamide** intermediate (from Protocol A) in anhydrous CH_2Cl_2 (0.05 M).
- Reagent Addition: Add Dess-Martin Periodinane (1.2 – 1.5 equiv) in a single portion at room temperature (25 °C).
 - Why DMP? DMP is preferred over Swern or Jones oxidation because it is non-acidic and works under mild conditions, preserving the epoxide and the stereocenters.
- Reaction: Stir at room temperature for 1–2 hours.
 - Observation: The solution may become cloudy.
- Quenching (Critical): Dilute with Et_2O . Add a 1:1 mixture of saturated aq. $\text{Na}_2\text{S}_2\text{O}_3$ and saturated aq. NaHCO_3 . Stir vigorously until the organic layer is clear (removes iodine byproducts).
- Extraction: Separate phases. Extract aqueous layer with Et_2O (x3).
- Drying: Dry combined organics over MgSO_4 , filter, and concentrate.
- Purification: Purify via silica gel chromatography (EtOAc/Hexane).

Expected Outcome:

- Yield: ~76%^[3]
- Product: (+)-Epogymnolactam (exists as a tautomeric mixture).^{[1][3]}

- **Data Validation:** The product will show dual sets of NMR signals corresponding to the keto-amide (minor) and hydroxyl-lactam (major).

Analytical Data & Validation

When characterizing the final product derived from the **4-hydroxyoctanamide** intermediate, expect a complex NMR spectrum due to tautomerism.

Parameter	Value / Observation	Notes
Physical State	Colorless oil / Amorphous solid	
Optical Rotation	(1.0, CHCl ₃)	Matches natural (+)-cerulenin correlation
¹ H NMR (Major Tautomer)	0.91 (t, 3H), 3.65 (d, 1H), 3.91 (d, 1H)	Characteristic bicyclic methines
¹ H NMR (Minor Tautomer)	3.52 (d, 1H), 3.59 (d, 1H)	Characteristic epoxide protons of open chain
Tautomeric Ratio	~ 4.7 : 4.0 : 1.3 (in CD ₃ OD)	Ratio varies by solvent polarity
MS (EI)	192.1 [M] ⁺	

Troubleshooting & Optimization

Issue: Low Yield in Ammonolysis

- **Cause:** Ring opening of the epoxide.
- **Solution:** Ensure temperature is strictly maintained at 0 °C. Do not let the reaction run overnight; quench immediately upon consumption of starting material.

Issue: Epimerization during Oxidation

- **Cause:** Basic or acidic conditions during oxidation.

- Solution: Stick to Dess-Martin Periodinane. Avoid Pyridinium Chlorochromate (PCC) as the acidity can degrade the epoxide or cause elimination. Ensure the NaHCO_3 quench is performed efficiently to neutralize acetic acid byproducts from DMP.

Issue: Product appears as a mixture on TLC

- Cause: This is normal. The tautomers may streak or appear as two distinct spots that merge.
- Solution: Use 2D-TLC or NMR to confirm that the two spots are indeed tautomers of the same compound (they should coalesce at high temperatures in NMR, though thermal instability limits this test).

References

- Okado, Y., Shigetomi, K., & Ubukata, M. (2015). First total synthesis of (+)-epogymnolactam, a novel autophagy inducer.[3] *Phytochemistry*, 114, 163-167.[4]
- Okado, Y., et al. (2018). Novel autophagy modulators: Design and synthesis of (+)-epogymnolactam analogues and structure-activity relationship. *Bioorganic & Medicinal Chemistry*, 26(20), 5499-5509.
- NP-MRD (Natural Products Magnetic Resonance Database). (2021). NP-Card for (+)-epogymnolactam (NP0013300).

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